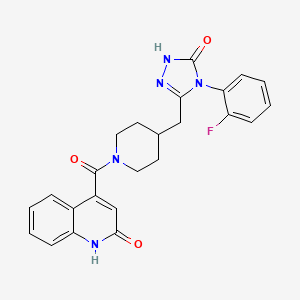

4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H22FN5O3 with a molecular weight of 447.47 g/mol. The structure features a fluorophenyl group, a piperidine moiety, and a quinoline-derived carbonyl group, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structural features have shown inhibitory effects on various cancer cell lines, including HeLa and HCT116. In vitro assays demonstrated that derivatives of quinoline and triazole can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity . Triazoles are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth. Preliminary studies indicated that compounds similar to this triazole exhibited moderate antibacterial effects against strains like E. coli and Pseudomonas aeruginosa .

Anti-inflammatory Effects

The presence of the quinoline moiety is associated with anti-inflammatory properties . Compounds containing quinoline structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of enzyme activity : Similar triazole compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.

- Disruption of microbial cell integrity : The triazole ring may interfere with the synthesis of ergosterol in fungi or disrupt bacterial cell wall synthesis.

Case Studies

- Anticancer Study : In a study evaluating various triazole derivatives, the compound showed IC50 values indicating effective inhibition of CDK2 and CDK9 activities . These findings suggest its potential as a lead compound for developing anticancer agents.

- Antimicrobial Evaluation : A comparative analysis revealed that derivatives with similar structures had MIC values ranging from 2.5 to 15 µg/mL against Staphylococcus aureus and E. coli, indicating promising antimicrobial activity .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Key Structural Features

| Component | Description |

|---|---|

| Triazole Ring | Known for antifungal and antibacterial properties |

| Piperidine Moiety | Enhances bioavailability and pharmacokinetic profile |

| Hydroxyquinoline Carbonyl Group | Associated with antimalarial and anticancer activities |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The integration of the triazole ring in this compound enhances its efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and have antifungal properties, making this compound a potential candidate for developing new antimicrobial agents .

Antimalarial Properties

Quinoline derivatives are well-documented for their antimalarial activity. The presence of the hydroxyquinoline moiety in this compound suggests that it may possess similar properties. Preliminary studies indicate that related compounds can effectively target Plasmodium species, the causative agents of malaria .

Anticancer Potential

The incorporation of multiple active groups within the structure allows for synergistic effects against cancer cells. Research has demonstrated that triazole-containing compounds can induce apoptosis in various cancer cell lines. The specific interactions facilitated by this compound's structure may enhance its anticancer activity, warranting further investigation .

Neuroprotective Effects

Recent studies have suggested that certain quinoline derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier may facilitate its application in neuropharmacology .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways, including those related to cancer proliferation and microbial resistance mechanisms. This aspect is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated the effectiveness of similar quinoline derivatives against resistant strains of bacteria, showcasing their potential as alternative antibiotics .

Case Study 2: Antimalarial Activity

In another investigation, a series of hydroxyquinoline derivatives were tested against Plasmodium falciparum, revealing promising IC50 values that suggest potential for further development into antimalarial drugs .

Case Study 3: Neuroprotective Properties

Research published on the neuroprotective effects of quinoline-based compounds highlighted their ability to reduce oxidative stress markers in neuronal cells, indicating a mechanism through which they may provide therapeutic benefits in neurodegenerative conditions .

Analyse Des Réactions Chimiques

Piperidine Ring Functionalization

The piperidin-4-ylmethyl group is incorporated via Mannich reaction or alkylation. For instance:

-

Mannich Reaction: Reaction of triazolone with formaldehyde and piperidine derivatives (e.g., 4-aminopiperidine) forms the methyl-piperidine linkage .

-

Direct Alkylation: Piperidine reacts with chloromethyl-triazolone intermediates under basic conditions (e.g., K₂CO₃) .

Representative Pathway:

textTriazolone-CH₂Cl + Piperidine → K₂CO₃, DMF → Triazolone-CH₂-piperidine

Conditions:

2-Hydroxyquinoline-4-carbonyl Attachment

The 2-hydroxyquinoline-4-carbonyl group is introduced via nucleophilic acyl substitution. The piperidine’s amine reacts with 2-hydroxyquinoline-4-carbonyl chloride in the presence of a coupling agent (e.g., EDCl/HOBt) .

Reaction Steps:

-

Synthesis of 2-hydroxyquinoline-4-carbonyl chloride via POCl₃ treatment of the carboxylic acid.

-

Coupling with piperidine:

textPiperidine-NH + 2-Hydroxyquinoline-4-carbonyl chloride → EDCl, HOBt → Amide bond formation

Conditions:

Post-Synthetic Modifications

The compound undergoes reactions at its functional groups:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Quinoline hydroxyl alkylation | R-X (alkyl halide), K₂CO₃, DMF | O-Alkylated quinoline derivatives |

| Triazolone ring opening | Strong acids (H₂SO₄) or bases (NaOH) | Degradation products (e.g., hydrazides) |

| Fluorophenyl substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted aryl derivatives |

Key Notes:

-

The 2-hydroxy group on quinoline is reactive toward electrophiles but requires protection during synthesis (e.g., using acetyl groups) .

-

The fluorophenyl group exhibits meta-directing effects in electrophilic substitutions .

Stability and Reactivity Data

| Property | Observation |

|---|---|

| Thermal Stability | Stable up to 250°C (decomposes above 300°C) |

| pH Sensitivity | Hydrolyzes under strong acidic/basic conditions (pH < 2 or > 12) |

| Photoreactivity | No significant degradation under UV light |

References

Propriétés

IUPAC Name |

4-[4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O3/c25-18-6-2-4-8-20(18)30-21(27-28-24(30)33)13-15-9-11-29(12-10-15)23(32)17-14-22(31)26-19-7-3-1-5-16(17)19/h1-8,14-15H,9-13H2,(H,26,31)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIKPOYTXHTVLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC(=O)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.